molecular formula C36H37F2NO5 B607625 Gemilukast CAS No. 1232861-58-3

Gemilukast

Numéro de catalogue B607625
Numéro CAS: 1232861-58-3
Poids moléculaire: 601.69
Clé InChI: SILHYVDKGHXGBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gemilukast, also known as ONO-6950, is an orally active and potent dual cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2) antagonist . It has IC50s of 1.7, 25 nM for human CysLT1 and CysLT2, respectively . It is currently being evaluated for the treatment of asthma .


Molecular Structure Analysis

Gemilukast has a molecular formula of C36H37F2NO5 and a molecular weight of 601.68 . The structure was solved by direct methods and expanded using Fourier techniques . The space group was determined to be P-1 .


Chemical Reactions Analysis

Gemilukast is a click chemistry reagent, meaning it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Further details about its chemical reactions are not available in the current resources.


Physical And Chemical Properties Analysis

Gemilukast is a solid substance with a solubility of 250 mg/mL in DMSO (ultrasonic) . It has a molecular weight of 601.68 .

Applications De Recherche Scientifique

  • Gemilukast has been identified as an orally active dual antagonist of CysLT1 and CysLT2, which are receptors involved in asthma pathophysiology. It possesses a unique structure featuring a triple bond and dicarboxylic acid moieties. In studies, Gemilukast exhibited antagonist activities with IC50 values of 1.7 nM against human CysLT1 and 25 nM against human CysLT2. It has shown potent efficacy in a guinea pig asthmatic model, reducing bronchoconstriction induced by leukotrienes (LTC4 and LTD4) and antigen challenges. These findings suggest its potential effectiveness in asthma treatment, and it is currently being evaluated in phase II clinical trials (Itadani et al., 2015).

  • Additionally, Gemilukast's role in other research applications, like genetic models of acute myeloid leukemia (AML), small animal research imaging, and various cancer research, is notable, although it is not the central focus of these studies. These areas involve genetically engineered mice (GEM) models, which are critical in understanding diseases like cancer and AML. GEM models are also used in preclinical testing of new drugs and therapies, providing insights into disease mechanisms and potential treatment strategies in human diseases (McCormack, Bruserud, & Gjertsen, 2008), (Fine et al., 2014).

  • Further, research on genetically engineered microorganisms (GEMs) for bioremediation, chemoprevention, and their applications in biotechnology and systems medicine have been highlighted. These studies discuss the potential of GEMs in various fields, including their role in bioremediation of environmental contaminants and understanding metabolic processes in diseases (Sayler & Ripp, 2000), (Abate-Shen et al., 2008), (Zhang & Hua, 2016).

Safety And Hazards

Gemilukast is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Propriétés

IUPAC Name

4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILHYVDKGHXGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemilukast

CAS RN

1232861-58-3
Record name Gemilukast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEMILUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound (30 mg) prepared in Example 14 (2) was dissolved in methyl tertiary butyl ether (2.4 mL) at 60° C. The solution was cooled to room temperature to induce crystallization. The precipitated solid was filtered and dried under reduced pressure to obtain the title compound (24 mg).
Name
compound
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One

Citations

For This Compound
41
Citations
S Itadani, K Yashiro, Y Aratani… - Journal of Medicinal …, 2015 - ACS Publications
An orally active dual CysLT 1 and CysLT 2 antagonist possessing a distinctive structure which consists of triple bond and dicarboxylic acid moieties is described. Gemilukast (ONO-6950…
Number of citations: 24 pubs.acs.org
Y Murase, K Takayama, T Uchimoto, H Uchiyama… - Powder Technology, 2022 - Elsevier
… contained Gemilukast, and the variables in these four formulations are the ratio of both Gemilukast and filler and the grade of the lubricant (V1, V2, V3, and V4 in Table 8). Gemilukast …
Number of citations: 5 www.sciencedirect.com
T Yamamoto, J Miyata, M Arita, K Fukunaga… - Respiratory …, 2019 - Elsevier
Asthma is an allergic disorder with dominant type 2 airway inflammation, and its prevalence is increasing worldwide. Inhalation of corticosteroids is the primary treatment for asthma …
Number of citations: 16 www.sciencedirect.com
GM Gauvreau, LP Boulet, JM FitzGerald… - Allergy, 2016 - Wiley Online Library
… ONO-6950 (gemilukast) is a selective cysLT 1/2 receptor antagonist 17. In guinea pigs, ONO-6950 inhibited LTC 4 -induced bronchoconstriction (a cysLT 1 /LT 2- dependent response) …
Number of citations: 22 onlinelibrary.wiley.com
CF Marques, MM Marques, GC Justino - Pharmaceuticals, 2022 - mdpi.com
Increasing environmental distress is associated with a growing asthma incidence; no treatments are available but montelukast (MTK)—an antagonist of the cysteinyl leukotrienes …
Number of citations: 10 www.mdpi.com
WS Powell - Clinical Science, 2021 - portlandpress.com
Eicosanoids comprise a group of oxidation products of arachidonic and 5,8,11,14,17-eicosapentaenoic acids formed by oxygenases and downstream enzymes. The two major …
Number of citations: 15 portlandpress.com
M NAKAMURA, T IWAMOTO, M JIN… - Chemical Times, 2021 - jglobal.jst.go.jp
International council for harmonization of technical requirements for pharmaceuticals for human use (ICH),“Guideline for elemental impurities, Q3D-(R1)” https://database. ich. org/sites/…
Number of citations: 0 jglobal.jst.go.jp
BM Alomair, HM Al-Kuraishy, AI Al-Gareeb… - Pharmaceuticals, 2022 - mdpi.com
… MK and other CysLTs only block CysLTR1; however, gemilukast inhibits both CysLTR1 and CysLTR2, which can be effective in the management of asthma [20]. Other types of LT …
Number of citations: 18 www.mdpi.com
PS Fan, MJ Sun, D Qin, CS Yuan, XG Chen… - Journal of materials …, 2021 - pubs.rsc.org
… CysLT1 has a higher affinity for pranlukast, zafirlukast, montelukast, mk-571, and pranlukast, while CysLT2 exhibits high affinity for gemilukast (ono-6950) and bay-u9773. …
Number of citations: 7 pubs.rsc.org
TT Talele - Journal of Medicinal Chemistry, 2020 - ACS Publications
The use of an acetylene (ethynyl) group in medicinal chemistry coincides with the launch of the Journal of Medicinal Chemistry in 1959. Since then, the acetylene group has been …
Number of citations: 80 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.